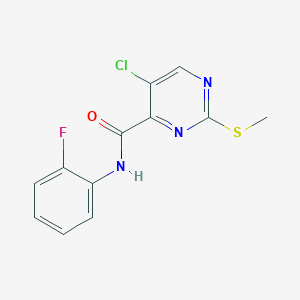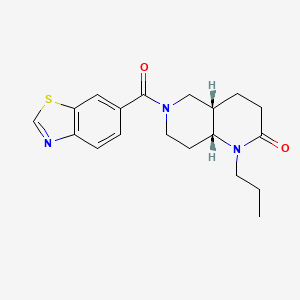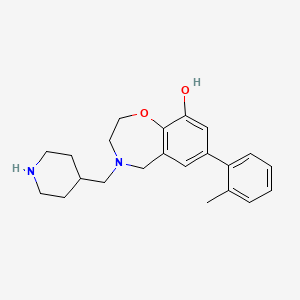
5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of kinase inhibitors, which are drugs that target specific enzymes involved in the growth and spread of cancer cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide targets a specific enzyme called interleukin-2-inducible T-cell kinase (ITK), which is involved in the activation of T-cells and other immune cells. By inhibiting ITK, 5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide can prevent the activation and proliferation of cancer cells, as well as suppress the immune response that supports tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide has been shown to have other biochemical and physiological effects. For example, it can inhibit the production of inflammatory cytokines, which are molecules that contribute to the development of autoimmune diseases and other inflammatory conditions. It can also modulate the activity of other kinases, which may have therapeutic implications for other diseases.
実験室実験の利点と制限
One advantage of 5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide is that it is highly specific for ITK, which reduces the risk of off-target effects and toxicity. It also has good pharmacokinetic properties, which means it can be administered orally and has a long half-life in the body. However, one limitation is that it may not be effective in all types of cancer, and may have limited efficacy in certain patient populations.
将来の方向性
There are several potential future directions for the development of 5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide and other ITK inhibitors. One area of focus is the combination of ITK inhibitors with other drugs that target different signaling pathways in cancer cells. This approach may increase the efficacy of ITK inhibitors and reduce the risk of drug resistance. Another area of interest is the use of ITK inhibitors in combination with immunotherapy, which may enhance the anti-tumor immune response. Finally, there is ongoing research to identify biomarkers that can predict response to ITK inhibitors, which may help to identify patients who are most likely to benefit from this treatment.
合成法
The synthesis of 5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide involves several steps, including the formation of the pyrimidine ring, the introduction of the chloro and fluoro substituents, and the attachment of the carboxamide group. The process requires the use of various reagents and catalysts, and involves several purification steps to obtain the final product.
科学的研究の応用
5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress the activity of signaling pathways that are critical for cancer cell survival.
特性
IUPAC Name |
5-chloro-N-(2-fluorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3OS/c1-19-12-15-6-7(13)10(17-12)11(18)16-9-5-3-2-4-8(9)14/h2-6H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRXRUYXZKJOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-[2-furyl(oxo)acetyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5489876.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(5-bromo-2-thienyl)methylene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5489877.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5489878.png)
![N-{2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}urea](/img/structure/B5489883.png)
![5-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5489889.png)
![3-(5-{4-[(difluoromethyl)thio]phenyl}-2-furyl)-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5489893.png)
![N-(1H-imidazol-2-ylmethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5489898.png)

![5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5489908.png)

![3-{2-[(3,3-dimethylbutyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5489916.png)
![5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5489924.png)
